molecular formula C22H35N3O B247680 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine

1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine

Cat. No. B247680
M. Wt: 357.5 g/mol
InChI Key: DMCVDNXNXYSMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other neurological disorders. CPP belongs to the class of compounds known as piperazines, which are commonly used in medicinal chemistry due to their diverse pharmacological properties. In

Scientific Research Applications

1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has been studied extensively for its potential use in treating addiction, specifically cocaine and alcohol addiction. It has been shown to block the effects of cocaine and reduce alcohol consumption in animal models. 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has also been investigated for its potential use in treating other neurological disorders, such as depression, anxiety, and schizophrenia.

Mechanism of Action

1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine can reduce the reinforcing effects of drugs of abuse and decrease the likelihood of relapse. 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in reward and mood regulation.
Biochemical and Physiological Effects
1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has been shown to reduce the reinforcing effects of cocaine and alcohol, as well as decrease the likelihood of relapse. It has also been shown to have antidepressant and anxiolytic effects. In addition, 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine in lab experiments is that it has a well-defined mechanism of action and can be used to selectively target the NMDA receptor. It also has a high affinity for the receptor, which allows for precise dosing. However, one limitation is that 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.

Future Directions

There are several future directions for research on 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine. One area of interest is the development of more potent and selective NMDA receptor antagonists, which may have improved therapeutic efficacy. Another area of interest is the investigation of 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine in combination with other drugs, such as antidepressants or antipsychotics, to determine if it has synergistic effects. Finally, there is a need for further research on the long-term effects of 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine on brain function and behavior.

Synthesis Methods

1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process, starting with the reaction of 1-cyclohexylpiperidine with 4-chlorobutyronitrile to form 1-(4-chlorobutyl)-1-cyclohexylpiperidine. This intermediate is then reacted with 2-methoxybenzylamine to form 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine. The final product is purified through recrystallization and column chromatography to obtain a high yield and purity.

properties

Molecular Formula

C22H35N3O

Molecular Weight

357.5 g/mol

IUPAC Name

1-(1-cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C22H35N3O/c1-26-22-10-6-5-9-21(22)25-17-15-24(16-18-25)20-11-13-23(14-12-20)19-7-3-2-4-8-19/h5-6,9-10,19-20H,2-4,7-8,11-18H2,1H3

InChI Key

DMCVDNXNXYSMHV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCCCC4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCCCC4

Origin of Product

United States

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